molecular formula C11H16N2 B093098 Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl- CAS No. 17512-08-2

Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl-

Cat. No. B093098
CAS RN: 17512-08-2
M. Wt: 176.26 g/mol
InChI Key: FXOTWDYPDWRMSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as piperine, a natural compound found in black pepper, and has been used in traditional medicine for centuries. In recent years, scientific research has focused on the synthesis, mechanism of action, and potential applications of this compound.

Mechanism Of Action

The mechanism of action of pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, including cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB). These enzymes and proteins are involved in inflammation and cancer development.

Biochemical And Physiological Effects

Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl- has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and prostaglandins. It has also been found to have anticancer properties by inducing apoptosis (programmed cell death) in cancer cells. Additionally, it has been found to have antimicrobial properties by inhibiting the growth of certain bacteria and fungi.

Advantages And Limitations For Lab Experiments

Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl- has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been found to have low toxicity, making it a safer alternative to other compounds. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl-. One direction is to further investigate its potential applications in the fields of medicine, agriculture, and food science. Another direction is to study its mechanism of action in more detail to better understand its effects on the body. Additionally, future research could focus on developing new synthesis methods for this compound to improve its efficiency and yield.

Synthesis Methods

Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl- can be synthesized through various methods, including the Hantzsch reaction, the Knorr reaction, and the Fischer indole synthesis. The Hantzsch reaction involves the reaction of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. The Knorr reaction involves the reaction of a 1,3-dicarbonyl compound and a hydrazine derivative. The Fischer indole synthesis involves the reaction of an aryl hydrazine and a ketone or aldehyde.

Scientific Research Applications

Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl- has been studied extensively in scientific research for its potential applications in various fields. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. It has also been studied for its potential use as a pesticide and as a flavor enhancer.

properties

CAS RN

17512-08-2

Product Name

Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl-

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

InChI

InChI=1S/C11H16N2/c1-6-8(2)7-11-9(3)10(4)12-13(11)5/h1,7H2,2-5H3

InChI Key

FXOTWDYPDWRMSA-UHFFFAOYSA-N

SMILES

CC1=C(N(N=C1C)C)CC(=C=C)C

Canonical SMILES

CC1=C(N(N=C1C)C)CC(=C=C)C

synonyms

Pyrazole, 5-(2-methyl-2,3-butadienyl)-1,3,4-trimethyl-,

Origin of Product

United States

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